molecular formula C20H17F2N3O2 B11192374 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11192374
M. Wt: 369.4 g/mol
InChI Key: WJIYQIKVKGCSPR-UHFFFAOYSA-N
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Description

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and fluorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with 3-fluorobenzaldehyde to form an intermediate, which is then cyclized to produce the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
  • 3-ETHYL-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

Compared to similar compounds, 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17F2N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C20H17F2N3O2/c1-2-16-11-19(27)25(20(24-16)13-5-3-6-14(21)9-13)12-18(26)23-17-8-4-7-15(22)10-17/h3-11H,2,12H2,1H3,(H,23,26)

InChI Key

WJIYQIKVKGCSPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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